![molecular formula C13H12O B13682748 2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
2,4-Dihydro-1H-benzo[f]isochromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydro-1H-benzo[f]isochromene is a tricyclic compound that belongs to the family of benzo-fused isochromenes. This compound is characterized by its unique structure, which consists of a benzene ring fused to an isochromene moiety. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-1H-benzo[f]isochromene typically involves a three-step domino reaction. This process starts with 1-aryl-3-hexyne-2,6-diol derivatives and aldehydes. The reaction is initiated by boron trifluoride etherate (BF3·OEt2), which facilitates the alkynyl-Prins cyclization, followed by Friedel–Crafts alkenylation, and finally dehydration/aromatization to form the tricyclic structure . The reaction conditions are crucial, with electron-donating substituents on the aryl ring and electron-rich aldehyde reaction partners significantly increasing the overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production scalability.
化学反应分析
Types of Reactions
2,4-Dihydro-1H-benzo[f]isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
科学研究应用
2,4-Dihydro-1H-benzo[f]isochromene has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,4-Dihydro-1H-benzo[f]isochromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2,4-Dihydro-1H-benzo[f]isochromene can be compared with other similar compounds, such as:
- Benzo[c]chromene
- Benzo[g]chromene
- Benzo[h]chromene
These compounds share a similar benzo-fused isochromene structure but differ in the position of the fusion and the specific substituents on the rings. The unique structural features of this compound, such as its specific fusion pattern and substituents, contribute to its distinct chemical and biological properties .
属性
分子式 |
C13H12O |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
2,4-dihydro-1H-benzo[f]isochromene |
InChI |
InChI=1S/C13H12O/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6H,7-9H2 |
InChI 键 |
BCAALVQHJMCWCU-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1C3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
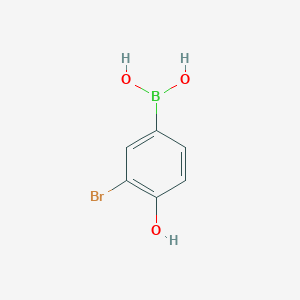

![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
![Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B13682688.png)
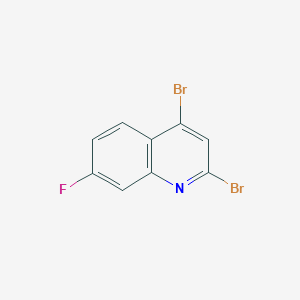
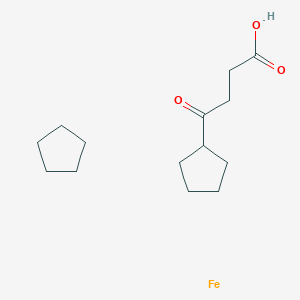
![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)
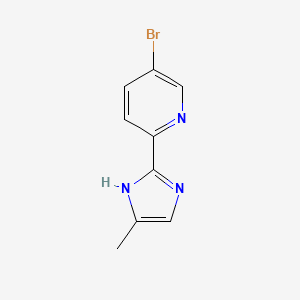
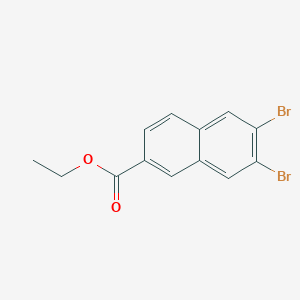
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
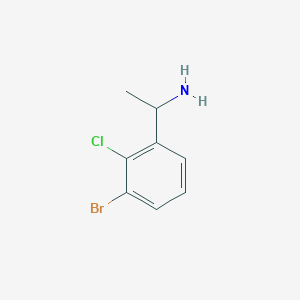
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
